molecular formula C18H36O2 B089461 Butyl myristate CAS No. 110-36-1

Butyl myristate

Cat. No.: B089461
CAS No.: 110-36-1
M. Wt: 284.5 g/mol
InChI Key: DHAZIUXMHRHVMP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Butyl myristate is a fatty acid ester derived from butyl alcohol and myristic acid . It is widely used in cosmetic formulations due to its emollient and moisturizing properties . .

Mode of Action

This compound, like other esters, may interact with biological membranes, altering their fluidity and permeability. It can also be hydrolyzed into butyl alcohol and myristic acid . These breakdown products can then interact with various cellular targets. For instance, myristic acid, a fatty acid, can be incorporated into cellular lipids and proteins, influencing their function and localization.

Result of Action

The primary result of this compound’s action is its emollient and moisturizing effect when applied topically . This is due to its ability to form a film on the skin surface, reducing water loss and helping to keep the skin hydrated. Additionally, the breakdown products of this compound, butyl alcohol and myristic acid, can have various effects depending on their specific targets and the pathways they influence.

Biochemical Analysis

Biochemical Properties

Butyl myristate, like other esters, can undergo hydrolysis in vivo to form butyl alcohol and myristic acid . Myristic acid is a 14-carbon saturated fatty acid that can be attached to the N-terminal glycine of a subset of eukaryotic proteins in a process called N-myristoylation . This process is catalyzed by the enzyme N-myristoyltransferase (NMT), a ubiquitous enzyme in eukaryotes . The attachment of a myristoyl group increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .

Cellular Effects

The process of N-myristoylation plays a significant role in cellular signaling pathways, influencing cell function . It is involved in various biological functions, including signal transduction, cellular localization, and oncogenesis . For instance, N-myristoylation is involved in host defense against microbial and viral infections .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its hydrolysis products. The myristic acid produced can undergo N-myristoylation, where it is attached to the N-terminal glycine of target proteins . This modification typically promotes membrane binding that is essential for proper protein localization or biological function . It plays a crucial role in signal transduction, protein stability, and the localization of proteins to membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound, like other esters, can be readily hydrolyzed to form butyl alcohol and myristic acid This process can influence the temporal effects of this compound on cellular function

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. It has been reported that this compound was non-toxic and non-irritating to rabbits at a dose of 2 g/kg .

Metabolic Pathways

This compound is metabolized through hydrolysis to form butyl alcohol and myristic acid . Myristic acid can then be involved in the process of N-myristoylation, a key metabolic pathway in eukaryotes .

Subcellular Localization

Proteins that undergo N-myristoylation, a process that involves the myristic acid derived from this compound, are often localized to the cell membrane . This is due to the myristoyl group promoting membrane binding, which is essential for proper protein localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl myristate is synthesized through the esterification of myristic acid with butyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Myristic Acid+Butyl AlcoholButyl Myristate+Water\text{Myristic Acid} + \text{Butyl Alcohol} \rightarrow \text{this compound} + \text{Water} Myristic Acid+Butyl Alcohol→Butyl Myristate+Water

Industrial Production Methods: Commercially, this compound is produced by the esterification of myristic acid, which is obtained from the saponification and fractionation of animal or vegetable fats and oils . The isolated myristic acid is then hydrogenated to produce the saturated fatty acid, which is subsequently esterified with butyl alcohol.

Chemical Reactions Analysis

Types of Reactions: Butyl myristate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Myristic acid and butyl alcohol.

    Transesterification: A new ester and butyl alcohol.

Scientific Research Applications

Butyl myristate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Butyl myristate is similar to other myristate esters, such as:

  • Isopropyl myristate
  • Ethyl myristate
  • Methyl myristate
  • Decyl myristate

Uniqueness: this compound is unique in its balance of emollient properties and low viscosity, making it particularly suitable for use in cosmetic formulations. Compared to isopropyl myristate, which is also a common emollient, this compound has a slightly higher molecular weight and different solubility characteristics, which can influence its performance in various applications .

Properties

IUPAC Name

butyl tetradecanoate
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InChI

InChI=1S/C18H36O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-18(19)20-17-6-4-2/h3-17H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DHAZIUXMHRHVMP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4038716
Record name Butyl myristate
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Molecular Weight

284.5 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Tetradecanoic acid, butyl ester
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Record name Butyl myristate
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CAS No.

110-36-1
Record name Butyl myristate
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Record name Butyl myristate
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Record name BUTYL MYRISTATE
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Record name Tetradecanoic acid, butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxicological properties of Butyl Myristate?

A1: this compound exhibits low toxicity. Studies have shown that the LD50 (lethal dose, 50%) of this compound is greater than 8 g/kg in rats, indicating low acute oral toxicity []. Additionally, it has been found to be only moderately irritating to the skin and not a skin sensitizer in animal tests []. No evidence of eye irritation was observed in these studies [].

Q2: How is this compound metabolized in the body?

A2: As an aliphatic ester, this compound is readily hydrolyzed in vivo into butyl alcohol and myristic acid []. These byproducts are further metabolized through normal physiological pathways.

Q3: What is the primary application of this compound in consumer products?

A3: this compound is commonly used as an ingredient in cosmetic formulations []. Due to its emollient properties, it can be found in various products at concentrations up to 50% [].

Q4: Has this compound been identified in any plant extracts?

A4: Yes, this compound has been identified as a constituent of the rhizome extract of Imperata cylindrica through GC-MS analysis []. The presence of this compound, along with others like benzyl benzoate and hexadecanoic acid, is thought to contribute to the extract's inhibitory effects on certain microorganisms [].

Q5: Are there any known medicinal applications of this compound?

A5: While not a direct medicinal agent, this compound is a component in a patented medicinal agent formulation for treating warts [, ]. This formulation combines this compound with catechins, specifically a mixture of (-)-epicatechin, (-)-epicatechin gallate, (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-gallocatechin, and (-)-gallocatechin gallate [, ]. The interaction of these compounds results in enhanced effectiveness against warts compared to individual components [].

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